molecular formula C9H7F3N2O B2416937 (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one CAS No. 428842-24-4

(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one

Cat. No.: B2416937
CAS No.: 428842-24-4
M. Wt: 216.163
InChI Key: LKKNTTDSIMZFIG-UHFFFAOYSA-N
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Description

(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one is a chemical compound characterized by its trifluoromethyl group and pyridinylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one typically involves the reaction of 3-chloropyridine with trifluoromethyl-containing reagents under specific conditions. For instance, a common method includes the use of sodium trifluoroborate, palladium (II) acetate, and dicyclohexylphosphino-biphenyl in a solvent like 1,4-dioxane, with the reaction mixture being stirred at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or nickel complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyridinylamino moiety can interact with active sites or binding pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-chloropyridine: A precursor in the synthesis of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one.

    Trifluoromethyl-containing compounds: These share the trifluoromethyl group, which imparts similar chemical properties.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a pyridinylamino moiety, which together confer distinct chemical reactivity and potential biological activity .

Biological Activity

(3E)-1,1,1-Trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₉H₇F₃N₂O
  • Molecular Weight : 216.16 g/mol
  • CAS Number : 428842-24-4

The trifluoromethyl group (-CF₃) present in the compound is known to enhance biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group can increase the potency of inhibitors targeting enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in managing type 2 diabetes by prolonging the action of incretin hormones .
  • Receptor Interaction : The pyridine moiety can facilitate interactions with specific receptors, potentially leading to altered signaling pathways that affect cellular responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antidiabetic Effects

Studies have shown that DPP-IV inhibitors can significantly improve glycemic control in diabetic models. For instance, compounds with similar structures have been reported to inhibit DPP-IV effectively, leading to increased levels of GLP-1 and GIP hormones .

Anticancer Potential

Recent investigations into trifluoromethyl-containing compounds suggest potential anticancer properties. The ability of these compounds to interact with proteins involved in cancer cell proliferation and survival makes them candidates for further development in oncology .

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Study 1 : DPP-IV InhibitionDemonstrated that trifluoromethyl-substituted compounds significantly inhibited DPP-IV activity, leading to improved insulin secretion in diabetic rats .
Study 2 : Anticancer ActivityInvestigated the effects of trifluoromethyl derivatives on cancer cell lines, showing reduced proliferation rates and increased apoptosis in vitro .
Study 3 : PharmacokineticsAssessed the absorption and metabolism of similar compounds, noting favorable pharmacokinetic profiles conducive to therapeutic use .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(pyridin-3-ylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)3-5-14-7-2-1-4-13-6-7/h1-6,14H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKNTTDSIMZFIG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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